Butylmercuri acetate

Description

Historical Context of Organomercury Compounds in Chemical Research

The study of organometallic chemistry, which explores compounds with direct bonds between carbon and a metal, began to flourish in the mid-19th century. researchgate.net Organomercury compounds were among the earliest of these to be synthesized and studied. youtube.com Edward Frankland's work in the 1840s and 1850s on organometallic compounds, including those of mercury, laid some of the earliest groundwork in the field. google.comorganicchemistryguide.com His syntheses of compounds like methylmercuric iodide marked a significant step in understanding the nature of the carbon-metal bond. organicchemistryguide.com

Throughout the late 19th and early 20th centuries, research into organomercury compounds expanded significantly. youtube.com They proved to be valuable reagents in organic synthesis due to the stable, yet reactive, nature of the carbon-mercury bond. researchgate.net A key reaction developed in 1898 by Otto Dimroth was the mercuration of aromatic rings using mercuric acetate (B1210297), a process that directly forms a carbon-mercury bond. wikipedia.org The unique reactivity of these compounds allowed for transformations that were otherwise difficult to achieve, and they became important intermediates in the synthesis of other organometallic compounds through transmetalation. acs.org

Significance of Butylmercuric Acetate within Organomercury Chemistry Research

While extensive research has been conducted on various organomercury compounds, butylmercuric acetate itself is not as widely documented as compounds like phenylmercuric acetate or methylmercury (B97897). Its primary significance in chemical research stems from its role as an intermediate in specific synthetic reactions, most notably the oxymercuration of butenes.

The oxymercuration reaction, which involves the addition of a mercury salt (like mercuric acetate) and a nucleophile across a double bond, is a cornerstone of synthetic organic chemistry for the hydration of alkenes. wikipedia.orgmasterorganicchemistry.com When 1-butene (B85601) reacts with mercuric acetate in a suitable solvent, a butylmercuric acetate derivative is formed as the initial product. wikipedia.orgwikipedia.org This intermediate is typically not isolated but is instead converted in situ to a more stable product. For example, subsequent reaction with sodium borohydride (B1222165) in a demercuration step replaces the mercury group with a hydrogen atom, yielding an alcohol. youtube.comwikipedia.org This two-step process, known as oxymercuration-demercuration, is a reliable method for the Markovnikov hydration of alkenes without the carbocation rearrangements that can plague other hydration methods. masterorganicchemistry.comunacademy.com

Therefore, the research significance of butylmercuric acetate is intrinsically linked to its transient existence in these important synthetic pathways, serving as a key precursor to other butyl-containing organic and organomercury compounds.

Scope and Research Objectives

The primary research objective concerning butylmercuric acetate is its generation and subsequent transformation in organic synthesis. Studies involving this compound are typically focused on:

Understanding the mechanism and stereochemistry of the oxymercuration of butene isomers. wikipedia.orgmasterorganicchemistry.com

Utilizing the intermediate butylmercuric acetate to synthesize other organomercury compounds, such as n-butylmercuric chloride. wikipedia.org

Exploring its reactivity in subsequent demercuration or other transmetalation reactions to yield various functionalized butane (B89635) derivatives.

The scope of research is therefore largely confined to its role as a reactive intermediate rather than a stable, isolated compound for direct application.

Detailed Research Findings

The formation of butylmercuric acetate is most prominently detailed in the context of the oxymercuration of alkenes. The reaction of 1-butene with mercuric acetate (Hg(OAc)₂) proceeds via an electrophilic addition mechanism. wikipedia.org The mercuric acetate dissociates to form an electrophilic mercury species, +HgOAc, which is attacked by the nucleophilic π-bond of the alkene. organicchemistryguide.com This leads to the formation of a cyclic mercurinium ion intermediate. wikipedia.orgunacademy.com

A solvent molecule, such as water or an alcohol, then attacks the more substituted carbon of this three-membered ring in an anti-addition fashion. youtube.commasterorganicchemistry.com This ring-opening step results in the formation of an organomercury compound. In the case of 1-butene reacting with mercuric acetate in an acetic acid medium, the product would be a butylmercuric acetate.

This intermediate is valuable because the carbon-mercury bond can be selectively cleaved. For instance, reduction with sodium borohydride (NaBH₄) replaces the mercuric acetate group with a hydrogen atom. masterorganicchemistry.com Alternatively, reacting the intermediate with a halide salt, such as sodium chloride, can yield the corresponding butylmercuric halide. wikipedia.org This is a documented method for the preparation of n-butylmercuric chloride. wikipedia.org

General synthetic routes for alkyl-mercuric salts, including butyl derivatives, have also been described. One such patented method involves the reaction of a divalent mercury salt with an alkyl sulphinic acid. google.com This process is capable of producing various alkyl-mercuric salts, including butyl mercuric chloride, by selecting the appropriate starting materials. google.com

Interactive Data Table: Properties of Related Compounds

Since specific experimental data for butylmercuric acetate is sparse, the table below includes properties of its direct precursor and a closely related product.

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Appearance | Key Application |

| Mercuric Acetate | Hg(C₂H₃O₂)₂ | 318.68 | White solid | Reagent for oxymercuration |

| n-Butylmercuric Chloride | C₄H₉ClHg | 293.16 | Liquid | Synthetic precursor |

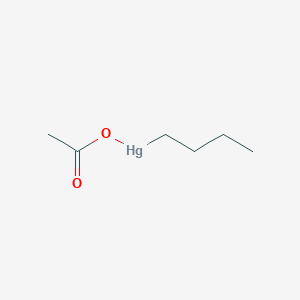

Structure

2D Structure

Properties

CAS No. |

5131-56-6 |

|---|---|

Molecular Formula |

C6H12HgO2 |

Molecular Weight |

316.75 g/mol |

IUPAC Name |

acetyloxy(butyl)mercury |

InChI |

InChI=1S/C4H9.C2H4O2.Hg/c1-3-4-2;1-2(3)4;/h1,3-4H2,2H3;1H3,(H,3,4);/q;;+1/p-1 |

InChI Key |

JICUGUCTXBWHFI-UHFFFAOYSA-M |

Canonical SMILES |

CCCC[Hg]OC(=O)C |

Origin of Product |

United States |

Synthesis and Synthetic Methodologies of Butylmercuri Acetate

Established Synthetic Routes for Organomercuric Acetates

The synthesis of organomercuric acetates, including alkyl derivatives like butylmercuric acetate (B1210297), can be achieved through several established methodologies. These routes primarily involve the reaction of a mercury(II) salt with an appropriate organic precursor.

Mercuration Reactions Utilizing Mercuric(II) Acetate Precursors

Mercuration is a fundamental reaction in organomercury chemistry where an electrophilic mercury species, typically derived from mercuric acetate, reacts with an organic substrate. While direct mercuration is common for electron-rich aromatic compounds, the synthesis of alkylmercuric acetates often involves the reaction of mercuric acetate with a suitable alkylating agent. wikipedia.org

One general and effective method for the preparation of alkylmercuric acetates involves the reaction of trialkylboranes with mercuric acetate. tandfonline.com In this approach, a trialkylborane, such as tributylborane, serves as the source of the butyl group. The reaction proceeds readily, often at room temperature, to yield the corresponding alkylmercuric acetate. The general scheme for this reaction is as follows:

R₃B + 3 Hg(OAc)₂ → 3 RHgOAc + B(OAc)₃

This method is advantageous due to the mild reaction conditions and the availability of trialkylboranes through the hydroboration of alkenes.

Another established route involves the direct reaction of an organolithium or Grignard reagent with a mercury(II) salt. For the synthesis of butylmercuric acetate, butylmagnesium bromide (a Grignard reagent) can be reacted with mercuric acetate. slideshare.net The reaction involves the transfer of the butyl group from the more electropositive magnesium to the mercury atom.

Transmetallation Strategies in Organomercury Compound Synthesis

Transmetallation is a key process in organometallic chemistry that involves the transfer of an organic ligand from one metal to another. wikipedia.org This strategy is widely employed in the synthesis of organomercury compounds. The driving force for the reaction is often the difference in electronegativity between the two metals, with the organic group typically transferring to the more electronegative metal.

In the context of butylmercuric acetate synthesis, a transmetallation reaction would involve a butyl-metal compound reacting with a mercury(II) salt. For instance, the reaction of a butyl-tin or butyl-zinc compound with mercuric acetate could potentially yield butylmercuric acetate. While specific examples for butylmercuric acetate are not extensively detailed in readily available literature, the general principle is a cornerstone of organomercury synthesis.

Catalytic Approaches in Organomercury Synthesis

While many syntheses of organomercury compounds are stoichiometric, catalytic methods are of increasing interest to improve efficiency and reduce waste.

Kinetic and Equilibrium Considerations in Synthetic Processes

The synthesis of organomercuric compounds is subject to kinetic and equilibrium control. The rate of reaction can be influenced by factors such as the nature of the solvent, temperature, and the presence of catalysts. For example, the reaction of alkyl halides with mercury metal to form alkylmercuric halides is known to be sensitive to light. slideshare.net

The position of equilibrium in transmetallation reactions is largely determined by the relative electronegativities of the metals involved. The transfer of the organic group to the more electronegative mercury is generally a thermodynamically favorable process.

Derivatization Strategies for Butylmercuric Acetate and Related Organomercurials

Once formed, butylmercuric acetate can be a versatile intermediate for further synthetic transformations. The carbon-mercury bond can be cleaved by various reagents to introduce a range of functional groups.

A common derivatization is the replacement of the acetate group with a halide. This can be readily achieved by treating the organomercuric acetate with a sodium halide salt. wikipedia.org For example, reaction with sodium chloride would yield butylmercuric chloride.

The carbon-mercury bond itself can be cleaved to form a new carbon-carbon or carbon-heteroatom bond. For instance, organomercurials can react with halogens to produce the corresponding alkyl halides. They can also participate in palladium-catalyzed cross-coupling reactions with organic halides, although selectivity can be an issue. wikipedia.org

Another significant reaction of alkylmercuric compounds is their reduction. Treatment with reducing agents like sodium borohydride (B1222165) typically leads to the cleavage of the carbon-mercury bond and the formation of the corresponding alkane. In the presence of molecular oxygen, this reduction can lead to the formation of alcohols. harvard.edu

Below is a table summarizing some potential derivatization reactions of butylmercuric acetate:

| Reagent | Product | Reaction Type |

| Sodium Chloride (NaCl) | Butylmercuric Chloride | Anion Exchange |

| Bromine (Br₂) | Butyl Bromide | Halogenolysis |

| Sodium Borohydride (NaBH₄) | Butane (B89635) | Reduction |

| Sodium Borohydride (NaBH₄), O₂ | Butanol | Reductive Oxygenation |

Formation of Functionalized Organomercury Compounds

The synthesis of functionalized organomercury compounds, such as butylmercuric acetate, can be achieved through several established routes. These methods often involve the reaction of a mercury(II) salt with an organometallic reagent or an unsaturated organic precursor.

One of the historical and fundamental methods for the preparation of alkylmercuric acetates involves the reaction of the corresponding alkylmercuric halide with a silver salt. In the case of butylmercuric acetate, this would involve the treatment of n-butylmercuric chloride with silver acetate. While specific details for this exact transformation are not extensively documented in recent literature, the general principle of halide-acetate exchange is a known reaction in inorganic and organometallic synthesis.

A more direct and widely utilized approach is the mercuration of unsaturated compounds. Mercury(II) acetate is a common reagent for generating organomercury compounds from unsaturated organic precursors. wikipedia.org For instance, the reaction of 1-butene (B85601) with mercury(II) acetate can lead to the formation of a butylmercuric species.

A documented method for the preparation of n-butylmercuric acetate, described as a "usual method" in a 1971 publication by Inamoto and Yoshifuji, refers to the work of Schramm from 1917. oup.com This historical method reports a melting point of 54–55.5°C for the synthesized n-butylmercuric acetate. oup.com

The following table summarizes a key physical property of n-Butylmercuric acetate:

| Property | Value | Reference |

| Melting Point | 54–55.5°C | oup.com |

Synthesis of Organometallic Compounds via Organomercury Intermediates

Organomercury compounds, including butylmercuric acetate, serve as valuable intermediates in the synthesis of other organometallic compounds through transmetalation reactions. This process involves the transfer of the organic group (in this case, the butyl group) from mercury to another metal.

The general form of a transmetalation reaction is: M₁-R + M₂-R' → M₁-R' + M₂-R

In the context of butylmercuric acetate (BuHgOAc), it can react with a different metal (M) to form a new organometallic compound (Bu-M) and mercury(II) acetate. The thermodynamic and kinetic favorability of the reaction depends on the relative electronegativities of the metals involved.

For instance, organomercury compounds are known to react with metals like aluminum. A general example is the reaction of diphenylmercury (B1670734) with aluminum to yield triphenylaluminum and mercury. While a specific reaction detailing the use of butylmercuric acetate for this purpose is not provided in the search results, the principle of transmetalation suggests its potential as a butylating agent for various metals.

Furthermore, organomercurials can participate in palladium-catalyzed cross-coupling reactions, although this is more commonly associated with aryl and vinyl mercurials for the formation of C-C bonds. The utility of alkylmercuric acetates like butylmercuric acetate in such reactions is less documented but remains a potential synthetic application.

Advanced Spectroscopic and Analytical Characterization of Butylmercuri Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organometallic compounds like butylmercuric acetate (B1210297). By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

Carbon-13 (13C) and Proton (1H) NMR Chemical Shift Analysis

The 1H and 13C NMR spectra of butylmercuric acetate are defined by the butyl and acetate moieties, with significant influence from the mercury atom. While specific experimental data for butylmercuric acetate is not widely published, the expected chemical shifts can be predicted based on the known spectra of butyl acetate and the electronic effects of the mercury atom. youtube.comchemicalbook.com

The mercury atom, being electropositive relative to carbon, causes a downfield shift for the adjacent carbon and protons. The α-methylene (–CH₂–Hg) protons are expected to be the most deshielded within the butyl group due to their direct attachment to the mercury. Similarly, the α-carbon will also experience a significant downfield shift. The protons and carbons of the acetate group (CH₃COO–) will have chemical shifts similar to other acetate compounds. illinois.edusigmaaldrich.com

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for Butylmercuric Acetate

Click on the buttons below to view the predicted chemical shifts for each proton environment.

Butyl Group Protons

α-CH₂: ~2.0-2.5 ppm (deshielded by Hg)

β-CH₂: ~1.5-1.7 ppm

γ-CH₂: ~1.3-1.5 ppm

δ-CH₃: ~0.9-1.0 ppm

Acetate Group Protons

CH₃: ~1.9-2.1 ppm

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for Butylmercuric Acetate

Click on the buttons below to view the predicted chemical shifts for each carbon environment.

Butyl Group Carbons

α-CH₂: ~30-40 ppm (deshielded by Hg)

β-CH₂: ~28-32 ppm

γ-CH₂: ~20-24 ppm

δ-CH₃: ~13-15 ppm

Acetate Group Carbons

CH₃: ~20-23 ppm

C=O: ~170-175 ppm

Relativistic, Spin-Orbit, and Substituent Effects on NMR Parameters

For compounds containing heavy elements like mercury, relativistic effects significantly alter NMR parameters. chemicalbook.com These effects are broadly categorized as scalar relativistic (SR) and spin-orbit (SO) coupling. researchgate.net

Spin-Orbit (SO) Coupling: This is a crucial factor for accurately predicting the chemical shifts of nuclei directly bonded to or near the heavy atom. chemicalbook.com The large SO coupling of mercury influences the electron density around neighboring nuclei, a phenomenon known as the "heavy atom on the light atom" (HALA) effect. This effect can lead to significant, often upfield, shifts for the ¹³C and ¹H nuclei of the butyl group. The ¹⁹⁹Hg nucleus itself has a very large chemical shift range, making it highly sensitive to its coordination environment. chemicalbook.com

Substituent Effects: The nature of the alkyl group (butyl) and the counter-ion (acetate) directly modulates the electronic environment of the mercury atom. Different substituents can cause changes of hundreds of ppm in the ¹⁹⁹Hg chemical shift, providing a sensitive probe of the Hg-C bond's character and the coordination sphere of the mercury center.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like FT-IR and Raman are powerful tools for identifying functional groups and confirming molecular structure by detecting the characteristic vibrations of chemical bonds. nist.govlibretexts.org

Molecular Fingerprinting and Structural Elucidation

The combined use of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile, or "molecular fingerprint," of butylmercuric acetate. chemicalbook.com FT-IR is particularly sensitive to polar bonds, while Raman is effective for non-polar and symmetric bonds. researchgate.net

Key expected vibrational modes for butylmercuric acetate include:

C=O Stretch: A strong, sharp absorption in the FT-IR spectrum, typically around 1680-1715 cm⁻¹, characteristic of the acetate's carbonyl group. organicchemistrydata.org

C-H Stretches: Found in the 2850-3000 cm⁻¹ region, corresponding to the aliphatic C-H bonds of the butyl group.

C-O Stretch: A strong band in the FT-IR spectrum between 1200-1300 cm⁻¹.

Hg-C Stretch: This vibration occurs at a much lower frequency, typically in the far-infrared region (below 600 cm⁻¹), and is a direct indicator of the organometallic bond. It is often more easily observed in the Raman spectrum.

Interactive Data Table: Predicted Vibrational Frequencies (cm⁻¹) for Butylmercuric Acetate

Select a vibrational mode to see its expected frequency range and the primary technique for its observation.

In Situ and Non-Invasive Spectroscopic Monitoring

Vibrational spectroscopy is well-suited for the in situ and non-invasive monitoring of chemical processes. miamioh.edu For instance, the formation of butylmercuric acetate in a reaction mixture could be tracked in real-time by monitoring the appearance and growth of its characteristic C=O and Hg-C vibrational bands. miamioh.edu Similarly, its degradation could be followed by observing the disappearance of these peaks. This capability is valuable for kinetic studies and industrial process control, as it often requires minimal to no sample preparation and can be performed using fiber-optic probes. researchgate.net

Mass Spectrometry (MS) Techniques in Organomercury Analysis

Mass spectrometry is an essential analytical technique for identifying compounds and determining their elemental composition with high sensitivity. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are particularly powerful for the analysis of organomercury compounds. illinois.edulibretexts.org

For butylmercuric acetate, electron ionization (EI) MS would likely lead to predictable fragmentation patterns. The mass spectrum would be characterized by:

A molecular ion peak [M]⁺, which would exhibit the characteristic isotopic pattern of mercury.

Loss of the acetate group (•CH₃COO, 59 Da) to give the [C₄H₉Hg]⁺ fragment.

Fragmentation of the butyl group, leading to a series of peaks corresponding to the loss of alkyl fragments. libretexts.org

The presence of the mercury cation [Hg]⁺.

The high resolution of modern mass spectrometers allows for the unambiguous identification of these fragments based on their precise mass-to-charge ratios (m/z) and the unique isotopic signature of mercury.

Interactive Data Table: Predicted Mass Spectrometry Fragments of Butylmercuric Acetate

Explore the table below to see the predicted m/z values for key fragments. Note that the m/z values are based on the most abundant isotopes (¹²C, ¹H, ¹⁶O, ²⁰²Hg).

| Ion Fragment | Predicted m/z | Description |

| [C₄H₉²⁰²HgOCOCH₃]⁺ (Molecular Ion) | 318.1 | The intact molecule with a positive charge. |

| [C₄H₉²⁰²Hg]⁺ | 259.1 | Loss of the acetate radical (•OCOCH₃). |

| [²⁰²HgOCOCH₃]⁺ | 261.0 | Cleavage of the Hg-C bond. |

| [C₄H₉]⁺ | 57.1 | The butyl cation. |

| [CH₃CO]⁺ (Acylium ion) | 43.0 | A common fragment from acetate esters. libretexts.org |

Chromatographic Separation Methods

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For organomercury compounds like butylmercuric acetate, both high-performance liquid chromatography and gas chromatography are powerful tools, especially when coupled with element-specific detectors.

High-Performance Liquid Chromatography (HPLC) is a highly versatile technique for the speciation of mercury compounds because it simplifies sample preparation and is less prone to inducing species conversion compared to other methods. rsc.orgchromatographyonline.com The most prevalent approach for separating organomercurials is reversed-phase (RP) HPLC. chromatographyonline.comresearchgate.netnih.gov This method utilizes a non-polar stationary phase (the column) and a polar mobile phase to separate analytes based on their hydrophobicity.

The separation of butylmercuric acetate and similar species is typically achieved on a C18 column. chromatographyonline.com The mobile phase often consists of a buffer, such as ammonium (B1175870) acetate, an organic modifier like methanol (B129727) or acetonitrile, and a complexing agent. chromatographyonline.com Thiol-containing reagents, particularly 2-mercaptoethanol, are frequently added to the mobile phase to form stable complexes with mercury species, facilitating their separation and elution. rsc.orgchromatographyonline.comwur.nl

While UV detectors can be used, the gold standard for mercury speciation is coupling the HPLC system with an Inductively Coupled Plasma Mass Spectrometry (ICP-MS) detector. nih.govfrontiersin.organalytik-jena.com This hyphenated technique, HPLC-ICP-MS, offers exceptional sensitivity and selectivity, allowing for the unambiguous detection of mercury-containing compounds as they elute from the column. frontiersin.organalytik-jena.com

Table 1: Typical HPLC Parameters for Organomercury Compound Analysis

| Parameter | Description | Common Conditions/Examples | Reference |

|---|---|---|---|

| Technique | Separation Method | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | chromatographyonline.comresearchgate.net |

| Stationary Phase (Column) | The medium through which the sample passes and is separated. | C18 (Octadecyl-silica) | chromatographyonline.com |

| Mobile Phase | The solvent that carries the sample through the column. | 60 mM Ammonium Acetate, 3-5% Acetonitrile or Methanol, 0.1% 2-mercaptoethanol | chromatographyonline.comwur.nl |

| Detection | The method used to identify and quantify the separated compounds. | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | nih.govfrontiersin.org |

| Flow Rate | The speed at which the mobile phase moves through the column. | 1.0 - 2.0 mL/min | rsc.orgchromatographyonline.com |

Gas Chromatography (GC) is another principal separation technique that is well-suited for the analysis of volatile and thermally stable organometallic compounds. thermofisher.com It has been used extensively for the separation and identification of organic mercury compounds in environmental and biological samples. psu.edukobe-u.ac.jp For analysis, alkylmercury compounds like butylmercuric acetate must be sufficiently volatile to be carried by the inert carrier gas through the column.

Various column types have been employed, including packed columns with stationary phases like DEGS (diethylene glycol succinate) and capillary columns, which offer higher resolution. kobe-u.ac.jprsc.org The choice of detector is critical for reliable analysis. While the Electron Capture Detector (ECD) is highly sensitive, it can be prone to interference from halogenated compounds, necessitating extensive sample cleanup. psu.edukobe-u.ac.jp

To achieve higher selectivity, GC systems are often coupled with element-specific detectors such as Atomic Absorption Spectrometry (AAS) or ICP-MS. psu.edunih.govnih.gov The GC-ICP-MS configuration is particularly powerful, providing ultra-trace detection limits and unambiguous identification of mercury species. thermofisher.com In this setup, compounds eluting from the GC column are passed through a heated transfer line (up to 300°C) directly into the argon plasma of the ICP-MS for elemental analysis. thermofisher.complymouth.ac.uk

Table 2: Typical GC Parameters for Organomercury Compound Analysis

| Parameter | Description | Common Conditions/Examples | Reference |

|---|---|---|---|

| Technique | Separation Method | Gas Chromatography (GC) | psu.edunih.gov |

| Column | The tube containing the stationary phase for separation. | Packed (e.g., DEGS) or Capillary (e.g., DB-1701) | kobe-u.ac.jp |

| Carrier Gas | Inert gas that moves the sample through the column. | Nitrogen, Helium, or Argon | kobe-u.ac.jp |

| Temperatures | Operating temperatures for the system components. | Injector: ~200-250°C; Column: Programmed (e.g., 160-195°C); Detector: ~200-210°C | kobe-u.ac.jp |

| Detection | The method used for identifying the separated compounds. | ICP-MS, Atomic Absorption Spectrometry (AAS), Electron Capture Detector (ECD) | thermofisher.comkobe-u.ac.jpnih.gov |

Application of Isotopic Labeling in Spectroscopic Studies

Isotopic labeling is a powerful technique used to trace the path of a compound through a reaction or a biological system. nih.gov It involves replacing one or more atoms in a molecule with their isotope, which has a different neutron count but similar chemical properties. nih.gov This "label" allows for precise monitoring of the molecule's fate. nih.gov

In the context of butylmercuric acetate, stable isotopes such as Carbon-13 (¹³C), Deuterium (²H), or Nitrogen-15 (¹⁵N) can be incorporated into the butyl or acetate portions of the molecule. nih.gov The presence and position of these heavier isotopes can then be detected by techniques like Mass Spectrometry (MS), which measures mass-to-charge differences, or Nuclear Magnetic Resonance (NMR) spectroscopy, which detects atoms with different gyromagnetic ratios. nih.gov

This approach is invaluable for studying the reaction mechanisms of organometallic compounds and for metabolic flux analysis. nih.gov For example, by using ¹³C-labeled butylmercuric acetate, researchers could track the carbon atoms to determine how the compound is transformed or degraded in an environmental or biological sample.

Table 3: Isotopes Used in Labeling Studies of Organic and Organometallic Compounds

| Isotope | Natural Abundance (%) | Detection Technique | Application in Studying Butylmercuric Acetate | Reference |

|---|---|---|---|---|

| ²H (Deuterium) | 0.015 | NMR, Mass Spectrometry | Studying kinetic isotope effects; tracking the butyl group in reactions. | nih.gov |

| ¹³C | 1.1 | NMR, Mass Spectrometry | Elucidating reaction pathways; metabolic flux analysis of the butyl or acetate moiety. | nih.gov |

| ¹⁵N | 0.37 | NMR, Mass Spectrometry | Could be used if complexed with nitrogen-containing ligands for structural studies. | nih.gov |

| ¹⁸O | 0.20 | Mass Spectrometry | Investigating reactions involving the acetate group's oxygen atoms. | nih.gov |

Chemometric Approaches in Spectroscopic Data Analysis

Spectroscopic techniques generate large and complex datasets that can be challenging to interpret directly. Chemometrics applies mathematical and statistical methods to extract meaningful chemical information from this data. oaepublish.com This approach is particularly useful for quantitative analysis and can serve as an alternative to purely separation-based methods. nih.gov

When analyzing butylmercuric acetate, spectroscopic methods like UV-Vis, Infrared (IR), or NMR produce a profile or spectrum. This data can be arranged into a matrix where each row represents a sample and each column represents a variable (e.g., absorbance at a specific wavelength). oaepublish.com Chemometric techniques are then used to analyze this matrix.

Principal Component Analysis (PCA) is an exploratory technique used to identify patterns, similarities, or outliers in the data without prior knowledge of the samples. oaepublish.com For instance, PCA could be used to differentiate between batches of butylmercuric acetate or to detect degradation. Partial Least Squares (PLS) regression is a predictive modeling technique used for quantification. nih.gov A PLS model can be built to correlate spectroscopic data with the concentration of butylmercuric acetate, allowing for its rapid quantification in new samples from their spectra alone. nih.govoaepublish.com

Table 4: Chemometric Techniques in Spectroscopic Analysis

| Technique | Abbreviation | Primary Purpose | Application to Butylmercuric Acetate Analysis | Reference |

|---|---|---|---|---|

| Principal Component Analysis | PCA | Exploratory Data Analysis | Identifying patterns, detecting outliers, and visualizing variance in spectroscopic data from multiple samples. | oaepublish.com |

| Partial Least Squares Regression | PLS | Quantitative Prediction | Building calibration models to predict the concentration of butylmercuric acetate from its spectrum in a complex matrix. | nih.govoaepublish.com |

| Partial Least Squares Discriminant Analysis | PLS-DA | Classification | Classifying samples based on their spectroscopic profile (e.g., authentic vs. counterfeit, stable vs. degraded). | oaepublish.com |

Reaction Mechanisms and Chemical Transformations of Butylmercuri Acetate

Electrophilic Substitution Mechanisms at Saturated Carbon Atoms

Electrophilic substitution (SE) at a saturated carbon atom is a characteristic reaction of organometallic compounds like butylmercuric acetate (B1210297). These reactions involve the replacement of the mercury-containing group by an incoming electrophile. The most common mechanism for these reactions is the bimolecular electrophilic substitution (SE2) mechanism. dalalinstitute.com

The SE2 mechanism is a concerted, single-step process involving the simultaneous interaction of the substrate (butylmercuric acetate) and the attacking electrophile. purechemistry.org The reaction proceeds through a transition state where the bond to the leaving group (the mercuric acetate moiety) is breaking while the bond to the incoming electrophile is forming. purechemistry.org

Mercury-exchange reactions are a specific type of SE2 reaction where the electrophile is another mercury species. For alkylmercuric compounds, these reactions generally proceed with retention of configuration at the carbon atom. rsc.orgsci-hub.st This stereochemical outcome is a hallmark of the SE2 mechanism operating with a "front-side" attack, where the electrophile approaches the carbon atom from the same side as the leaving group. dalalinstitute.com

Studies on analogous compounds, such as the cleavage of di-sec-butylmercury with mercuric bromide, have demonstrated that these mercury-for-mercury exchange reactions are stereospecific and proceed with retention of configuration. acs.org The kinetics of these reactions are typically second-order, being first-order in both the organomercurial and the attacking mercuric salt. google.com The rate of these reactions is influenced by the steric bulk of the alkyl group. For example, the rate of reaction of tetra-alkyltins with mercury(II) acetate follows the order: Methyl > Ethyl > n-Propyl > n-Butyl > i-Butyl > Neopentyl > i-Propyl. rsc.org This trend highlights the sensitivity of the SE2 reaction to steric hindrance at the reaction center.

Table 1: General Kinetic and Stereochemical Features of SE2 Mercury-Exchange Reactions of Alkylmercurials

| Feature | Description | Reference |

| Reaction Order | Typically second-order overall (first-order in organomercurial and first-order in mercuric salt). | google.com |

| Stereochemistry | Predominantly retention of configuration at the carbon center. | rsc.orgsci-hub.st |

| Mechanism | Bimolecular electrophilic substitution (SE2) with front-side attack. | dalalinstitute.com |

| Steric Effects | Reaction rate is sensitive to steric hindrance of the alkyl group. | rsc.org |

This table presents generalized findings from studies on analogous organomercury compounds due to the lack of specific data for butylmercuric acetate.

The transition state in an SE2 reaction at a saturated carbon is a critical point on the reaction coordinate that determines the stereochemical outcome and reaction rate. For organomercury compounds, the transition state is often described as either 'open' or 'cyclic'. rsc.org In an 'open' transition state, the incoming electrophile and the leaving group are on opposite sides of the carbon atom (leading to inversion) or the same side (leading to retention). A 'cyclic' transition state involves coordination of the anion of the electrophile with the mercury atom of the substrate, forming a bridged structure. rsc.org

Computational studies and kinetic analyses of related organometallic reactions provide insight into the likely transition state for butylmercuric acetate. e3s-conferences.orgucsb.edu The transition state for the SE2 reaction of an alkylmercuric compound with a mercuric salt is thought to involve a three-center, two-electron bond where both mercury atoms are partially bonded to the carbon atom. The geometry of this transition state is crucial; a more linear arrangement of the incoming electrophile, carbon, and leaving group would favor inversion, while a more triangular arrangement facilitates retention of configuration. The observed retention of configuration in many SE2 reactions of organomercurials suggests a transition state where the electrophile attacks the front lobe of the C-Hg bond. dalalinstitute.comsci-hub.st

Isotope studies on the solvomercuration of alkenes, a related reaction, indicate that C-O bond formation is part of the transition state, suggesting a bridged structure for the intermediate. libretexts.org

Influence of Solvent and Anion Effects on Reaction Rates

The rate of electrophilic substitution reactions of organomercurials is significantly influenced by the nature of the solvent and the anions present in the reaction mixture.

Solvent Effects: Polar solvents can accelerate SE2 reactions by stabilizing the charge separation that develops in the transition state. acs.org For instance, the acetolysis of dialkylmercury compounds is an example of an electrophilic substitution where the solvent (acetic acid) acts as the electrophile. acs.org The ability of the solvent to solvate both the developing positive charge on the leaving mercury group and any anionic species involved is crucial.

Anion Effects: The nature of the anion (X) in the attacking mercuric salt (HgX₂) can have a profound effect on the reaction rate. More electrophilic mercury salts, which are generated with more electron-withdrawing anions, are more reactive. For example, the use of mercury(II) trifluoroacetate (B77799) (Hg(O₂CCF₃)₂) can increase the reaction rate by several orders of magnitude compared to mercuric acetate. libretexts.org This is because the trifluoroacetate group makes the mercury center more electron-deficient and thus a stronger electrophile. The presence of halide ions can also affect the reaction rate, sometimes by forming more reactive or less reactive mercury species in solution.

Table 2: Factors Influencing the Rate of Electrophilic Substitution of Organomercurials

| Factor | Influence on Reaction Rate | Explanation | Reference |

| Solvent Polarity | Increased polarity generally increases the rate. | Stabilization of the polar transition state. | acs.org |

| Anion of Mercuric Salt | More electron-withdrawing anions increase the rate. | Increases the electrophilicity of the mercury center. | libretexts.org |

This table presents generalized findings from studies on analogous organomercury compounds due to the lack of specific data for butylmercuric acetate.

Degradation Pathways and Chemical Transformations

Butylmercuric acetate can degrade through both non-biological (abiotic) and light-induced (photochemical) processes. These degradation pathways are important for understanding the environmental fate of this compound.

Abiotic degradation of organomercury compounds in aqueous environments can occur through hydrolysis and other chemical reactions. nih.gov For butylmercuric acetate, hydrolysis of the acetate group is a likely initial step, particularly under acidic or basic conditions. mdpi.com The primary degradation pathway, however, involves the cleavage of the carbon-mercury bond.

In aquatic systems, the presence of various nucleophiles and other chemical species can facilitate the breakdown of the C-Hg bond. nih.gov While specific studies on the abiotic degradation of butylmercuric acetate are limited, research on similar compounds like phenylmercuric acetate and methylmercury (B97897) provides insights. For example, phenylmercuric acetate can be degraded by various bacteria, yielding elemental mercury and benzene (B151609). nih.gov Although this is a biotic process, it highlights the potential for C-Hg bond cleavage to produce a hydrocarbon and a mercury species. The abiotic degradation of thiolated acetate derivatives has also been studied, though its direct relevance to butylmercuric acetate is less clear. nih.gov The degradation of some organic compounds is known to be influenced by pH and the presence of inorganic salts. mdpi.com

Photochemical degradation is a significant pathway for the breakdown of many organomercury compounds in sunlit surface waters. nih.govresearchgate.net The process is initiated by the absorption of light, which can lead to the homolytic cleavage of the carbon-mercury bond, generating an alkyl radical (butyl radical) and a mercuric acetate radical.

R-Hg-OAc + hν → R• + •Hg-OAc

The subsequent reactions of these radicals determine the final degradation products. The butyl radical can undergo a variety of reactions, including abstraction of a hydrogen atom to form butane (B89635), or reaction with oxygen to form peroxy radicals and ultimately alcohols and other oxygenated products. harvard.edu The mercury-containing radical can also undergo further reactions, eventually leading to the formation of inorganic mercury species. 104.197.3

Studies on the photodegradation of methylmercury have shown that the process can be sensitized by dissolved organic matter (DOM) and involves reactive oxygen species like singlet oxygen. nih.gov The degradation rates and pathways are highly dependent on the specific water chemistry, including the presence of ligands that can complex with the mercury atom. nih.gov The quantum yield of photodegradation, a measure of the efficiency of the photochemical process, can vary significantly depending on the wavelength of light and the chemical environment. rsc.orgrsc.org For instance, the photodegradation of dimethylmercury (B1214916) has been shown to occur in a range of natural waters under sunlight. nih.gov

Table 3: Potential Degradation Products of Butylmercuric Acetate

| Degradation Pathway | Potential Products | Notes |

| Abiotic Degradation | Butane, Butanol, Acetic Acid, Inorganic Mercury Species | Products are inferred from the degradation of analogous organomercury compounds. mdpi.comnih.gov |

| Photochemical Degradation | Butyl radical, Butane, Butanols, Inorganic Mercury | Involves homolytic cleavage of the C-Hg bond and subsequent radical reactions. nih.govharvard.edu |

This table presents potential products based on the degradation pathways of analogous compounds due to the lack of specific studies on butylmercuric acetate.

Computational Chemistry Contributions to Reaction Mechanism Elucidation

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for unraveling the intricate reaction mechanisms of organometallic compounds. While specific computational studies focusing exclusively on butylmercuric acetate are not extensively documented in the reviewed literature, the principles and methodologies applied to analogous organomercury compounds provide a clear framework for how computational analysis can illuminate its chemical transformations. These studies help in understanding reaction pathways, transition states, and the energetics involved in reactions such as ligand exchange, disproportionation, and thermal decomposition.

Theoretical investigations into organomercury compounds often focus on elucidating the structures of intermediates and transition states, which are transient and difficult to characterize experimentally. For instance, in reactions involving electrophilic substitution at the saturated carbon of the butyl group, computational models can predict whether the reaction proceeds through an open or a closed transition state. An experimental study using optically active s-butylmercuric acetate has shown that electrophilic substitution occurs with retention of stereochemistry, suggesting a bimolecular electrophilic (SE2) mechanism. researchgate.net Computational studies on similar systems can model the frontier molecular orbitals to rationalize this stereochemical outcome.

Furthermore, computational methods are crucial in studying the disproportionation of organomercury salts like butylmercuric acetate. The polyamine-mediated disproportionation of butylmercuric acetate yields dibutyl mercury and a water-soluble mercury-polyamine complex. smolecule.com DFT calculations can model the initial coordination of the polyamine to the mercury center, the formation of the mercury-polyamine complex, and the subsequent alkyl group transfer between mercury atoms. These calculations can provide insights into the reaction's kinetics and the structural features of the polyamine that optimize the reaction rate. smolecule.com

Oxymercuration reactions, which utilize mercuric acetate, involve the formation of a cyclic mercurinium ion intermediate. wikipedia.org While this reaction precedes the formation of an alkylmercuric acetate, the mechanistic principles are heavily supported by computational analysis of the three-membered ring structure and the subsequent nucleophilic attack that leads to the final product. wikipedia.orgmasterorganicchemistry.com These studies confirm the absence of carbocation rearrangements and explain the observed regioselectivity. wikipedia.org

Although detailed computational data for butylmercuric acetate is sparse, the table below illustrates the typical kind of data that computational studies provide for organometallic reaction mechanisms, based on findings for analogous compounds and reactions.

| Parameter | Typical Computational Finding | Significance in Mechanism Elucidation |

| Transition State Geometry | Identification of the three-dimensional arrangement of atoms at the highest point of the energy barrier. | Determines the stereochemical outcome of the reaction (e.g., retention or inversion of configuration). |

| Activation Energy (ΔG‡) | Calculated energy barrier for a reaction step. For related organomercury reactions, these can be in the range of 50-80 kJ/mol. smolecule.com | Predicts the rate-determining step of a multi-step reaction and overall reaction feasibility. |

| Reaction Energy (ΔE) | The overall energy difference between reactants and products. | Indicates whether a reaction is exothermic (energetically favorable) or endothermic. |

| Bond Dissociation Energy | Energy required to break a specific bond, such as the C-Hg bond. | Helps to predict the likelihood of homolytic versus heterolytic cleavage pathways. |

| Mulliken or NBO Charges | Distribution of electron density on atoms in a molecule or intermediate. | Identifies electrophilic and nucleophilic sites, guiding the understanding of bond formation and cleavage. |

Environmental Fate and Biogeochemical Cycling of Organomercury Compounds

Abiotic Transformation Processes in Environmental Compartments

Abiotic transformations are chemical and physical processes that occur without direct microbial action. For butylmercuric acetate (B1210297), these are primarily driven by sunlight and interactions with environmental matrices like soil and water.

The carbon-mercury (C-Hg) bond in organomercury compounds is known to be susceptible to cleavage by sunlight. Photodegradation is a significant removal pathway for organomercurials in sunlit surface waters. The process is primarily induced by the ultraviolet (UV) spectrum of sunlight, although visible light can also contribute. nih.gov

The kinetics of this degradation are highly dependent on the chemical speciation of the mercury compound and the composition of the surrounding water. For instance, the photodegradation of methylmercury (B97897) is significantly enhanced when it is complexed with natural organic matter, particularly sulfur-containing thiol ligands. nih.gov These complexes can lower the excitation energy of the C-Hg bond, making it more susceptible to breakage. nih.gov In contrast, complexes with chloride, which are more common in marine systems, are less reactive. nih.gov It is expected that the photodegradation rate of butylmercuric acetate would similarly be influenced by the presence of dissolved organic matter and other ligands in the water.

CH₃(CH₂)₃Hg⁺ + hν (light energy) → Hg²⁺ + CH₃(CH₂)₂CH₃

The rate of this reaction in natural waters can vary significantly, from rapid degradation in freshwater lakes to slower rates in seawater. nih.gov The presence of reactive oxygen species, such as singlet oxygen generated by sunlight interacting with dissolved organic matter, can also play a crucial role in the breakdown process. nih.gov

The chemical form, or speciation, of butylmercuric acetate in the environment is a critical factor controlling its mobility and bioavailability. In aquatic systems, the butylmercuric cation [CH₃(CH₂)₃Hg]⁺ can form complexes with various inorganic and organic ligands. Speciation is influenced by environmental factors such as pH, redox potential, and the concentration of complexing agents like chloride, sulfide, and dissolved organic matter. researchgate.net

Sorption to particulate matter is a dominant process governing the fate of mercury compounds in aquatic environments. Organomercury compounds, including by inference butylmercuric acetate, tend to bind strongly to sediments and suspended particles, particularly those rich in organic matter or containing iron and manganese hydroxides. pjoes.comnih.gov This partitioning between the dissolved and particulate phases is described by the distribution coefficient (Kd). High Kd values indicate a strong affinity for the solid phase, which can lead to the accumulation of the compound in bottom sediments. While inorganic mercury generally sorbs more strongly than methylmercury, both are significantly associated with particles. pjoes.com The sorption behavior of butylmercuric acetate is expected to follow this general pattern, effectively transferring the compound from the water column to the sediment bed.

Biotic Transformation and Demethylation Mechanisms

The primary pathway for the detoxification of organomercury compounds in the environment is through microbial activity. Bacteria have evolved specific enzymatic systems to break the stable C-Hg bond.

Mercury-resistant bacteria possess a suite of genes, organized in the mer operon, that encode for enzymes capable of detoxifying mercury compounds. The key enzyme responsible for cleaving the C-Hg bond in organomercurials is the organomercurial lyase, known as MerB. ebi.ac.uknih.gov This enzyme exhibits broad-spectrum activity, capable of acting on primary, secondary, alkyl, and aryl organomercurial salts. ebi.ac.uk Therefore, butylmercuric acetate is a presumed substrate for the MerB enzyme.

The degradation pathway involves the enzymatic cleavage of the butyl group from the mercury atom, a process of dealkylation. This transformation is the first step in a two-part detoxification process. ebi.ac.uk The MerB enzyme converts the organomercury compound into inorganic mercury (Hg²⁺) and the corresponding alkane (butane). wikipedia.org The resulting Hg²⁺ is then reduced to the much less toxic and volatile elemental mercury (Hg⁰) by a second enzyme, mercuric reductase (MerA), which is also encoded by the mer operon. nih.gov The volatile Hg⁰ can then escape from the cell and the aquatic system into the atmosphere. nih.gov Studies on bacteria resistant to phenylmercuric acetate have confirmed the production of elemental mercury vapor and the corresponding hydrocarbon (benzene) as degradation products. nih.govsemanticscholar.org

The enzymatic mechanism of organomercurial lyase (MerB) involves the protonolysis of the C-Hg bond, meaning the bond is cleaved by the addition of a proton (H⁺). ebi.ac.uk The active site of the MerB enzyme contains highly conserved cysteine (Cys) and aspartate (Asp) residues that are essential for catalysis. researchgate.netresearchgate.net

The proposed mechanism proceeds through several key steps, as detailed in the table below.

Table 1: Proposed Catalytic Mechanism of Organomercurial Lyase (MerB)

| Step | Description |

|---|---|

| 1. Substrate Binding | The organomercury compound (e.g., butylmercuric cation) enters the active site of the MerB enzyme. |

| 2. Nucleophilic Attack | A cysteine residue (Cys96), activated by a nearby aspartate residue (Asp99), acts as a nucleophile, attacking the mercury atom of the substrate. ebi.ac.uk |

| 3. Intermediate Formation | A second cysteine residue (Cys159) coordinates to the mercury atom, forming a three-coordinate mercury intermediate. This further polarizes the C-Hg bond. ebi.ac.uk |

| 4. Protonolysis | The polarized C-Hg bond is cleaved. The aspartate residue (Asp99) donates a proton to the departing butyl group, forming butane (B89635). ebi.ac.uk |

| 5. Product Release | The resulting inorganic mercury (Hg²⁺) remains bound to the cysteine residues. It is then released from MerB and can be transferred to the MerA enzyme for reduction to elemental mercury (Hg⁰). nih.govscirp.org |

This enzymatic action is a highly efficient detoxification strategy, enabling microbial communities to survive in mercury-contaminated environments. nih.gov

Methodologies for Studying Environmental Persistence

Studying the persistence and transformation of butylmercuric acetate in the environment requires sophisticated analytical techniques capable of speciating different forms of mercury at trace concentrations. A combination of sample preparation, separation, and detection methods is typically employed.

Sample preparation often involves aggressive extraction from the matrix (e.g., sediment, water, or biological tissue) using acids or alkaline solutions, followed by derivatization. vliz.be Derivatization converts the non-volatile mercury species into volatile forms suitable for gas chromatography. Common derivatizing agents include sodium tetraethylborate (NaBEt₄), which ethylates the mercury compounds. vliz.benih.gov

The separation of different mercury species is most commonly achieved using chromatographic techniques. Detection is accomplished with highly sensitive and specific detectors. The table below summarizes key analytical methodologies.

Table 2: Analytical Methodologies for Organomercury Speciation

| Technique | Principle | Application Notes |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile derivatized compounds based on their boiling points and partitioning behavior, followed by detection based on mass-to-charge ratio. | Provides definitive identification and quantification of specific organomercury compounds like ethylated butylmercury. nih.gov |

| Gas Chromatography-Cold Vapor Atomic Fluorescence Spectrometry (GC-CVAFS) | After GC separation, compounds are pyrolyzed to elemental mercury (Hg⁰), which is then detected by its fluorescence when excited by UV light. | An extremely sensitive and selective method, it is one of the most popular for biogeochemical cycling studies. vliz.be |

| High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS) | Separates non-volatile compounds in the liquid phase. The eluent is nebulized into a high-temperature plasma, which atomizes and ionizes the mercury for mass spectrometric detection. | Allows for the analysis of mercury species without the need for derivatization. Offers high sensitivity and selectivity. vliz.beresearchgate.net |

| X-ray Absorption Spectroscopy (XAS) | An element-specific method that can determine the chemical form and binding environment of mercury directly in complex matrices like soil or tissue without extraction. | Provides valuable information on the in-situ speciation and coordination of mercury with ligands like sulfur or chlorine. researchgate.net |

These methods, often used in combination with stable isotope dilution techniques for enhanced accuracy, are essential for tracking the complex biogeochemical pathways of butylmercuric acetate and other organomercury compounds in the environment. vliz.bescispace.com

Microcosm Studies for Compound Fate Assessment

Microcosm studies are controlled laboratory experiments designed to simulate natural environmental systems on a smaller, manageable scale. These studies are invaluable for investigating the fate and effects of specific chemicals, like organomercury compounds, under various environmental conditions. By using microcosms, researchers can isolate variables and study processes such as degradation, adsorption, and bioaccumulation.

For non-volatile compounds, microcosm setups can be particularly effective for establishing a mass balance and understanding the distribution of the chemical within the system. nih.gov For instance, a study on the pesticide glyphosate (B1671968) in planted water filters demonstrated that while plants promoted mineralization, the primary fate was adsorption to the gravel substrate. nih.gov Such a setup could be adapted to study the fate of butylmercuric acetate in sediment-water systems or constructed wetlands.

Research Findings from Microcosm Studies:

A key advantage of microcosm tests is their simplicity and adaptability to different substrates, making them suitable for future standardized testing under regulatory frameworks. nih.gov

Table 1: Illustrative Microcosm Study Design for Butylmercuric Acetate Fate Assessment

| Parameter | Description | Rationale |

| System Type | Sediment-water columns | Simulates aquatic environments where organomercury compounds can accumulate. |

| Spiking Compound | Butylmercuric Acetate | The target compound for fate assessment. |

| Variables | Biotic vs. Abiotic | To distinguish between biological and chemical degradation pathways. |

| Oxic vs. Anoxic Conditions | To assess the influence of redox potential on transformation rates. nih.gov | |

| Presence/Absence of Plants | To evaluate the role of phytoremediation and rhizospheric microbial activity. nih.gov | |

| Analyses | Water, Sediment, Biota (if applicable) | To track the partitioning and transformation of butylmercuric acetate. |

| Measured Endpoints | Concentration of parent compound, Identification of transformation products (e.g., inorganic mercury), Volatilization rates. | To determine degradation kinetics and pathways. |

Extraction and Quantification of Transformation Products from Environmental Matrices

Accurately determining the concentration of organomercury compounds and their transformation products in complex environmental samples like water, soil, and sediment is a significant analytical challenge. researchgate.net This is primarily due to the very low concentrations at which these compounds are often found and the presence of interfering substances. nih.gov Therefore, effective extraction and preconcentration steps are critical before instrumental analysis.

Extraction Techniques:

Several microextraction techniques have been developed to isolate and enrich organomercury compounds from environmental samples, offering advantages like reduced solvent consumption and improved sensitivity. nih.gov These methods are crucial for preparing samples for analysis.

Single-Drop Microextraction (SDME): This technique uses a single micro-liter drop of an organic solvent to extract analytes from a sample. It is environmentally friendly and suitable for extracting organomercury compounds from water. nih.gov

Hollow-Fiber Liquid-Phase Microextraction (HF-LPME): In this method, the extraction solvent is held within the pores of a porous, hollow fiber, which protects the solvent and prevents larger particles from interfering. It can be used in both two-phase and three-phase systems. nih.gov

Dispersive Liquid-Liquid Microextraction (DLLME): This newer approach involves dispersing an immiscible extractant phase into the sample, providing a large surface area for rapid extraction. researchgate.net

Quantification Methods:

Once extracted, the analytes are typically quantified using highly sensitive analytical instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds. For non-volatile compounds like acetate, a derivatization step, such as alkylation, can be employed to increase volatility for GC analysis. nih.gov A method for quantifying acetate involves alkylation to its propyl derivative followed by GC-MS analysis. nih.gov

Liquid Chromatography (LC): LC is often coupled with detectors like inductively coupled plasma mass spectrometry (ICP-MS) for the sensitive detection of mercury species. researchgate.netpensoft.net

Atomic Absorption Spectroscopy (AAS): AAS is a well-established technique for determining the total mercury content in a sample. researchgate.netpensoft.net

Table 2: Common Analytical Methods for Organomercury Compound Analysis

| Analytical Method | Principle | Application in Butylmercuric Acetate Analysis | Common Detector(s) |

| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | Quantification of butylmercuric acetate and its volatile degradation products after suitable derivatization. nih.govcdc.gov | Mass Spectrometry (MS), Flame Ionization Detection (FID) cdc.govskcinc.com |

| Liquid Chromatography (LC) | Separation of compounds in a liquid mobile phase. | Speciation of different mercury compounds, including butylmercuric acetate and its transformation products. researchgate.netpensoft.net | Inductively Coupled Plasma Mass Spectrometry (ICP-MS), UV-Vis Spectroscopy researchgate.netpensoft.net |

| Atomic Absorption Spectroscopy (AAS) | Measures the absorption of optical radiation by free atoms in the gaseous state. | Determination of total mercury concentration in a sample. researchgate.netpensoft.net | Not applicable |

Computational Chemistry in Butylmercuri Acetate Research

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. nih.gov It is used to calculate the electron density of a system to determine its energy and, consequently, its stability and reactivity. chemrxiv.org In the context of organomercury compounds, DFT can be used to optimize the molecular geometry of butylmercuric acetate (B1210297), predicting bond lengths and angles.

The stability of the Hg-C bond is a key factor in the chemistry of organomercury compounds. wikipedia.org DFT calculations allow for the determination of bond dissociation energies, providing a quantitative measure of the bond's strength. The reactivity of the molecule can be explored by calculating reaction energies for potential transformations. nrel.gov For instance, in studies of methylmercury (B97897), DFT has been employed to investigate its degradation mechanism, shedding light on how the Hg-C bond is cleaved. rsc.org These calculations can model the molecule in different environments, such as in the gas phase or in a solvent, to understand how stability and reactivity are influenced by the surrounding medium. nih.govmdpi.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. researchgate.net A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more prone to reaction. researchgate.net

From the energies of the HOMO and LUMO, several quantum chemical parameters can be derived to quantify global reactivity. globalresearchonline.netchemrxiv.org These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Potential (μ): A measure of the escaping tendency of electrons from a system, calculated as (EHOMO + ELUMO) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (ELUMO - EHOMO) / 2.

Global Softness (S): The reciprocal of hardness (1 / η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as μ² / 2η.

The following interactive table presents hypothetical, yet representative, quantum parameters for butylmercuric acetate, calculated from plausible HOMO and LUMO energy values to illustrate their application.

| Parameter | Formula | Value (eV) |

| EHOMO | - | -6.25 |

| ELUMO | - | -0.75 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.50 |

| Ionization Potential (I) | -EHOMO | 6.25 |

| Electron Affinity (A) | -ELUMO | 0.75 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.50 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.75 |

| Global Softness (S) | 1 / η | 0.36 |

| Electrophilicity Index (ω) | μ² / 2η | 2.23 |

Note: The data in this table is illustrative and based on typical values for organometallic compounds. It does not represent experimentally verified results for butylmercuric acetate.

Modeling of Reaction Pathways and Energy Landscapes

Computational chemistry is instrumental in mapping out the complex pathways of chemical reactions. By modeling the transition states and intermediates that connect reactants to products, researchers can construct a detailed energy landscape for a given transformation.

A key goal in studying reaction mechanisms is to identify the rate-limiting step—the highest energy barrier that must be overcome for the reaction to proceed. Computational methods can locate transition state structures and calculate their corresponding activation energies (energy barriers). nih.gov For organomercury compounds, this is particularly valuable for understanding their degradation and transformation in various environments. For example, quantum chemical calculations have been pivotal in revealing the mechanism and key enzymatic components involved in the demethylation of toxic methylmercury by the MerB enzyme. berscience.org Similarly, DFT analyses of thermal decomposition reactions can predict activation enthalpies, indicating which reactions are likely to occur at specific temperatures. nih.gov By comparing the activation energies of different possible pathways, the most favorable route and its rate-limiting step can be determined.

Predicting where a reaction will occur on a molecule is essential for understanding its chemistry. Computational models can predict reactive sites by analyzing the molecule's electronic properties. nih.gov One common method is the calculation of the Molecular Electrostatic Potential (MEP), which maps the charge distribution onto the molecule's surface. globalresearchonline.net Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are targets for nucleophilic attack. For butylmercuric acetate, MEP analysis would likely highlight the electron-rich oxygen atoms of the acetate group as potential sites for interaction with electrophiles, and the electropositive mercury atom as a site for nucleophilic interaction.

Furthermore, computational methods can optimize the geometries of short-lived reaction intermediates, which are often too unstable to be isolated and studied experimentally. nrel.govresearchgate.net This provides invaluable insight into the step-by-step process of a chemical transformation.

Investigation of Intermolecular Interactions

Intermolecular interactions govern the physical properties of substances and how molecules recognize and bind to each other. gatech.edu For butylmercuric acetate, these forces determine its state of matter, solubility, and interactions with biological molecules. Computational chemistry can model these non-covalent interactions, which include dipole-dipole forces, hydrogen bonds, and van der Waals forces. mdpi.com

Studies on the related compound butyl acetate have used DFT and spectroscopic methods to show that its liquid state is structured by dipole-dipole interactions and weak C-H…O hydrogen bonds. ufj.uz For butylmercuric acetate, the highly polarizable mercury atom and the polar acetate group would be expected to participate in significant intermolecular interactions. core.ac.uk Calculations can quantify the strength of these interactions and predict the geometry of molecular aggregates, such as dimers or trimers, providing a molecular-level understanding of the compound's condensed-phase behavior. ufj.uz

Spodium Bonding in Mercury(II) Complexes

Spodium bonding is a type of noncovalent interaction involving elements from Group 12 of the periodic table, such as mercury, acting as a Lewis acid. researchgate.net This interaction is defined as a net attractive force between the Group 12 element and an electron-rich atom. ustc.edu.cn In the context of mercury(II) complexes, the mercury atom, often featuring a region of positive electrostatic potential on its "waist," can interact strongly with electron donor species. ustc.edu.cn

Analysis of Noncovalent Interactions (e.g., MEP, QTAIM, NCIPLOT)

To elucidate the nature of spodium bonds and other weak interactions in mercury complexes, several computational tools are employed. These methods provide both qualitative and quantitative descriptions of the noncovalent forces that govern molecular recognition and aggregation. rsc.org

Molecular Electrostatic Potential (MEP) The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of molecules by mapping electron density. researchgate.net In mercury compounds, the MEP surface reveals regions of positive electrostatic potential (σ-holes or π-holes) on the mercury atom, which are susceptible to nucleophilic attack, and negative potential regions on electron-donor atoms (like oxygen, nitrogen, or sulfur). ustc.edu.cnacs.org For example, a large positive potential is often generated on the waist of the Hg atom in linear molecules like HgCl₂, indicating a prime location for interaction with an electron donor. ustc.edu.cn This analysis helps to rationalize the formation and directionality of spodium bonds. acs.org

Quantum Theory of Atoms in Molecules (QTAIM) The Quantum Theory of Atoms in Molecules (QTAIM), developed by Bader, is used to analyze the topology of the electron density (ρ) to characterize chemical bonding. rsc.orgnih.gov The presence of a bond critical point (BCP) and a bond path between two atoms is indicative of an interaction. nih.govnih.gov For noncovalent interactions like spodium bonds, the properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative insight. nih.gov A low value of ρ and a small positive value of ∇²ρ are characteristic of weak, closed-shell interactions. acs.org QTAIM analysis has been instrumental in confirming the existence of Hg···N and Hg···Cl spodium bonds in various complexes and distinguishing them from covalent bonds. researchgate.netnih.govacs.org

Table 1: Representative QTAIM Parameters for Intermolecular Interactions in Mercury Complexes

| Interacting Atoms | Electron Density (ρ, a.u.) | Laplacian of Electron Density (∇²ρ, a.u.) | Total Energy Density (H, a.u.) | Interaction Type |

| Hg···Cl | 0.008 - 0.015 | 0.025 - 0.040 | ~0.001 | Spodium Bond acs.org |

| Hg···N | 0.010 - 0.020 | 0.030 - 0.050 | ~0.001 | Spodium Bond researchgate.netresearchgate.net |

| Hg···S | 0.012 - 0.025 | 0.035 - 0.060 | ~0.000 | Spodium Bond nih.govrsc.org |

| C-H···O | 0.005 - 0.010 | 0.015 - 0.025 | >0 | Hydrogen Bond researchgate.net |

Note: The values presented are typical ranges derived from computational studies of various mercury(II) complexes and serve as illustrative examples. An atomic unit (a.u.) is used for these parameters.

Ab Initio Simulations and Coupled Kinetic-Transport Models

Ab initio (from first principles) molecular dynamics simulations are a powerful method for studying the properties of materials without prior experimental input, relying instead on quantum mechanical calculations. kth.se For mercury, these simulations have been used to study its fluid state, including its elastic properties and the metal-to-nonmetal transition at various temperatures and densities. icmp.lviv.ua Such studies calculate the electronic structure and interatomic forces on the fly, providing a detailed picture of dynamic processes. kth.seicmp.lviv.ua

In the context of chemical reactivity, ab initio calculations are foundational for developing more complex models. For instance, Density Functional Theory (DFT) calculations, a common ab initio method, can determine the thermodynamic properties of reactants, products, and transition states. acs.orgnih.gov This information is crucial for constructing microkinetic mechanisms for chemical reactions. nih.gov

Remediation and Detoxification Strategies for Organomercury Contamination

Biological Remediation Technologies

Biological remediation, or bioremediation, utilizes living organisms to degrade or transform hazardous substances into less toxic forms. This approach is often considered more environmentally friendly and cost-effective than traditional physical or chemical methods.

Microbial Remediation Approaches

Microorganisms have evolved sophisticated mechanisms to detoxify heavy metals, including mercury. The most well-studied mechanism for organomercury resistance in bacteria is encoded by the mer operon. This set of genes provides the bacteria with the machinery to break down highly toxic organomercury compounds.

The key enzymes in this process are organomercurial lyase (MerB) and mercuric reductase (MerA). MerB catalyzes the cleavage of the carbon-mercury bond in organomercurials, releasing a less mobile inorganic mercury ion (Hg(II)). Subsequently, MerA reduces the toxic Hg(II) to the much less toxic and volatile elemental mercury (Hg(0)), which can then be safely removed from the environment. 3denviro.usnih.gov

Studies have demonstrated the effectiveness of this microbial system in degrading various organomercury compounds. For instance, mercury-resistant bacteria have been shown to successfully degrade phenylmercuric acetate (B1210297), producing elemental mercury vapor and benzene (B151609) as byproducts. nih.govnih.govresearchgate.netsemanticscholar.org Similarly, numerous bacterial cultures isolated from environmental samples have demonstrated the ability to aerobically and anaerobically degrade methylmercury (B97897). nih.gov While direct studies on butylmercuric acetate are scarce, the broad-spectrum activity of the MerB enzyme suggests that bacteria possessing the mer operon would likely be effective in its degradation.

A variety of bacteria have been identified that possess these mercury resistance genes, including species of Pseudomonas, Bacillus, and Stenotrophomonas. nih.govnih.gov Research has shown that some of these strains can remove a significant percentage of mercury from liquid cultures under various environmental conditions. nih.gov

Table 1: Examples of Microbial Degradation of Organomercury Compounds

| Organomercury Compound | Microbial Species/System | Degradation Products | Efficacy/Observations |

|---|---|---|---|

| Phenylmercuric Acetate | Mercury-resistant bacteria | Elemental mercury (Hg(0)), Benzene | Successful degradation demonstrated in a closed system. nih.govnih.govresearchgate.netsemanticscholar.org |

| Methylmercury | Various environmental bacteria | Methane, Elemental mercury (Hg(0)) | Over 30 strains found to be positive for aerobic demethylation. nih.gov |

Phytoremediation Strategies for Organomercurials

Phytoremediation involves the use of plants to remove, degrade, or contain environmental contaminants. albemarle.commdpi.com For organomercury compounds, the strategy often involves genetically engineering plants to express the same bacterial mer genes, MerA and MerB. nih.gov This approach, sometimes called phyto-detoxification, allows the plant to take up toxic organomercurials from the soil and convert them into less harmful forms.

The process within the plant mirrors microbial remediation. The MerB enzyme breaks the carbon-mercury bond of the organomercurial, and the MerA enzyme reduces the resulting inorganic mercury to elemental mercury, which is then volatilized from the plant's leaves. ornl.gov

Research has shown that plants like Arabidopsis thaliana and tobacco, when engineered to express both merA and merB, exhibit significantly increased tolerance to and detoxification of organomercurials like phenylmercuric acetate and methylmercury. nih.govornl.gov These transgenic plants can grow in soils with high concentrations of these compounds, which would be lethal to their wild-type counterparts. nih.gov

Table 2: Phytoremediation of Organomercury Compounds using Genetically Engineered Plants

| Plant Species | Transgene(s) | Organomercury Compound | Key Findings |

|---|---|---|---|

| Arabidopsis thaliana | merB | Phenylmercuric Acetate, Methylmercuric Chloride | Transgenic plants grew vigorously on high concentrations of organomercurials. nih.gov |

| Arabidopsis thaliana | merA and merB | Methylmercury | Transgenic plants grew on 50-fold higher methylmercury concentrations than wild-type plants. ornl.gov |

Chemical and Physical Decontamination Techniques for Organomercury Species

In situations where biological remediation is not feasible, chemical and physical methods can be employed for the decontamination of organomercury species. These techniques are often used for cleaning contaminated equipment, surfaces, and waste streams.

One effective chemical approach involves the use of leaching agents, or lixiviants, that can solubilize mercury compounds. A solution of iodine in potassium iodide has been shown to be effective in removing various mercury species, including elemental and inorganic mercury, from contaminated surfaces. nih.gov This method relies on the oxidation of mercury and the formation of a soluble mercury-iodide complex.